molecular formula C26H22N4O4 B283914 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283914
M. Wt: 454.5 g/mol
InChI Key: FWHUMWDGWLHKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is a pyrano[2,3-c]pyrazole derivative, which has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been reported to inhibit the activity of COX-2, which may contribute to its anti-inflammatory activity. However, the physiological effects of this compound in vivo are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential anticancer activity. This compound has been shown to exhibit significant activity against various cancer cell lines, which makes it a promising candidate for further research. However, one of the main limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One area of research is to investigate the mechanism of action of this compound in more detail, particularly in vivo. In addition, further studies are needed to evaluate the pharmacokinetics and bioavailability of this compound. Furthermore, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation, should be explored further. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound with potential applications in various fields of scientific research. The synthesis of this compound has been reported using different methods, and it has been shown to exhibit significant anticancer, anti-inflammatory, and antifungal activity. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its pharmacokinetics and bioavailability. The potential of this compound as a therapeutic agent for various diseases should be explored further, and the synthesis of analogs may lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis of 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-naphthylamine, 3,4,5-trimethoxybenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is refluxed for a specific period, and the resulting product is then purified using column chromatography.

Scientific Research Applications

6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been reported to have anti-inflammatory and antifungal properties. In biochemistry, this compound has been used as a probe to study the binding affinity of various proteins, including human serum albumin.

properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

6-amino-3-naphthalen-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C26H22N4O4/c1-31-19-11-17(12-20(32-2)24(19)33-3)21-18(13-27)25(28)34-26-22(21)23(29-30-26)16-9-8-14-6-4-5-7-15(14)10-16/h4-12,21H,28H2,1-3H3,(H,29,30)

InChI Key

FWHUMWDGWLHKLN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.